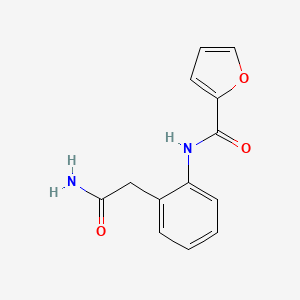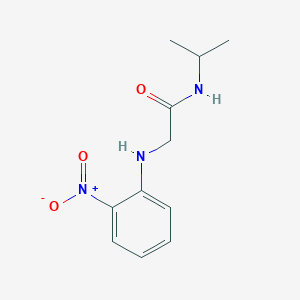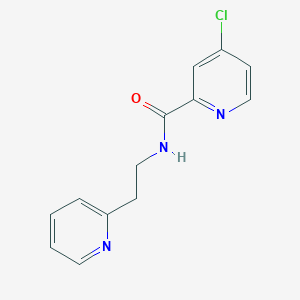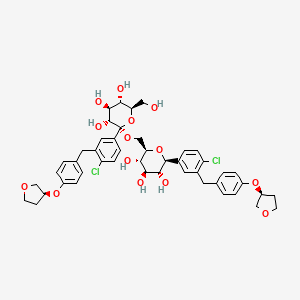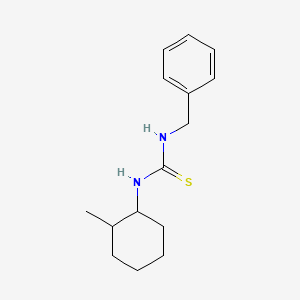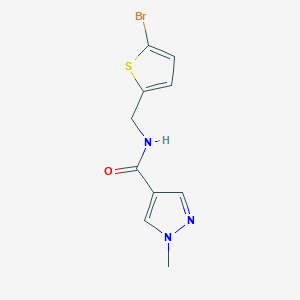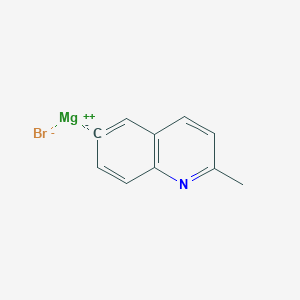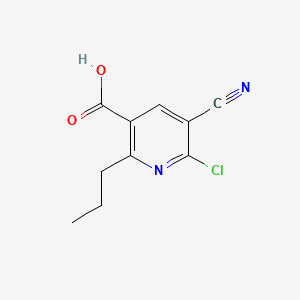![molecular formula C13H20BrNZn B14893983 4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
4-[(Di-i-propylamino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Di-iso-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. It is often employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Di-iso-propylamino)methyl]phenylzinc bromide typically involves the reaction of 4-[(Di-iso-propylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Di-iso-propylamino)methyl]bromobenzene+Zn→4-[(Di-iso-propylamino)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is then typically stored in THF to maintain its stability and reactivity.
化学反应分析
Types of Reactions
4-[(Di-iso-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can be reduced to yield simpler organic molecules.
Substitution: It participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl ketones, while reduction could produce phenyl alcohols.
科学研究应用
4-[(Di-iso-propylamino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: The compound is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which 4-[(Di-iso-propylamino)methyl]phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This process is facilitated by the presence of a catalyst, typically a palladium or nickel complex, which enhances the reactivity and selectivity of the reaction.
相似化合物的比较
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-[(Di-iso-propylamino)methyl]phenylzinc chloride
- 4-[(Di-iso-propylamino)methyl]phenylzinc fluoride
Comparison
Compared to similar compounds, 4-[(Di-iso-propylamino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. The presence of the di-iso-propylamino group enhances its nucleophilicity, making it more effective in cross-coupling reactions. Additionally, the bromide ion provides a good leaving group, facilitating substitution reactions.
属性
分子式 |
C13H20BrNZn |
|---|---|
分子量 |
335.6 g/mol |
IUPAC 名称 |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h6-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
KTAGJXDVCXKHME-UHFFFAOYSA-M |
规范 SMILES |
CC(C)N(CC1=CC=[C-]C=C1)C(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
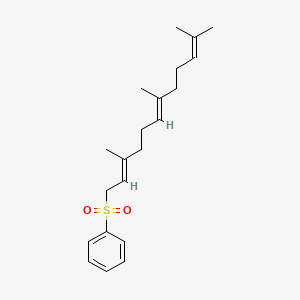
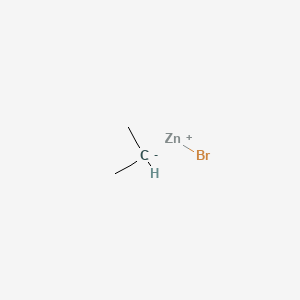
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
